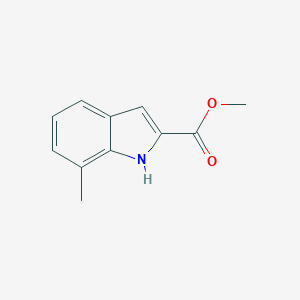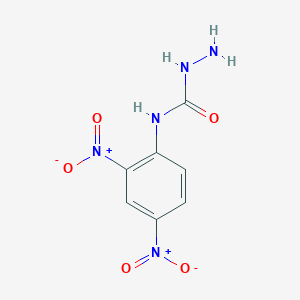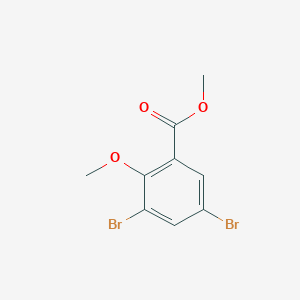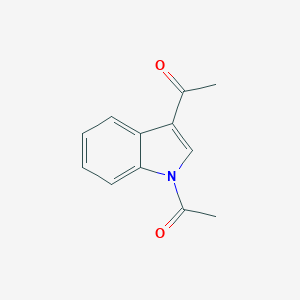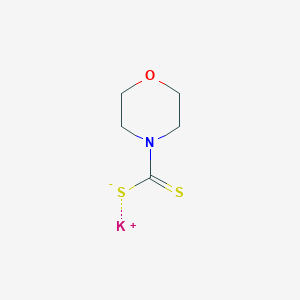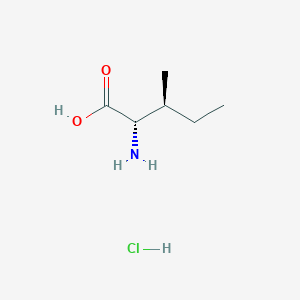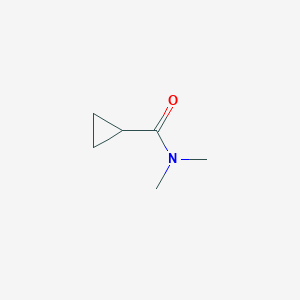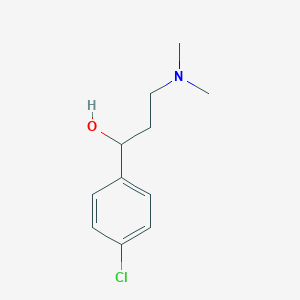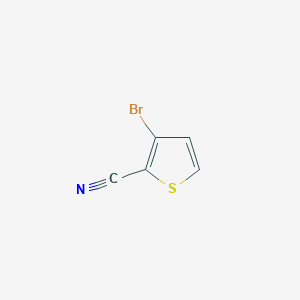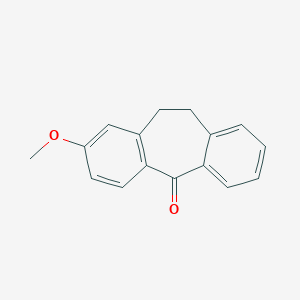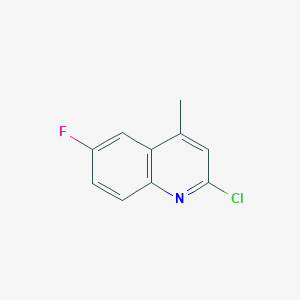
2-Chloro-6-fluoro-4-methylquinoline
Vue d'ensemble
Description
2-Chloro-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7ClFN. It has a molecular weight of 195.62 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoro-4-methylquinoline consists of a nitrogen-containing bicyclic compound. The InChI string representation of its structure isInChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 .
Applications De Recherche Scientifique
- Application : Fluorinated quinolines, including “2-Chloro-6-fluoro-4-methylquinoline”, have been used in the synthesis of various drugs due to their remarkable biological activity . They have been used as a basic structure for the search of synthetic antimalarial drugs .
- Methods of Application : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .
Scientific Field: Medicinal Chemistry
Scientific Field: Proteomics Research
- Application : Quinoline derivatives, including “2-Chloro-6-fluoro-4-methylquinoline”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Application : Some quinoline derivatives, including “2-Chloro-6-fluoro-4-methylquinoline”, have shown anticancer activity .
- Application : Quinoline derivatives, including “2-Chloro-6-fluoro-4-methylquinoline”, have shown antiviral activity .
Scientific Field: Antimicrobial Research
Scientific Field: Anticancer Research
Scientific Field: Antiviral Research
Scientific Field: Agriculture
- Application : Many synthetic quinolines, including “2-Chloro-6-fluoro-4-methylquinoline”, have been found to exhibit enzyme inhibitory activities .
- Application : Cyanine dyes on the basis of quinolines, including “2-Chloro-6-fluoro-4-methylquinoline”, make a considerable share in commercial production .
- Application : A number of fluorinated quinolines, including “2-Chloro-6-fluoro-4-methylquinoline”, have found application as components for liquid crystals .
- Application : Some quinoline derivatives, including “2-Chloro-6-fluoro-4-methylquinoline”, have shown antidepressant activity .
- Application : Some quinoline derivatives, including “2-Chloro-6-fluoro-4-methylquinoline”, have shown anticonvulsant activity .
Scientific Field: Enzyme Inhibition
Scientific Field: Dye Manufacturing
Scientific Field: Liquid Crystal Components
Scientific Field: Antidepressant Research
Scientific Field: Anticonvulsant Research
Scientific Field: Antihypertensive Research
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZTEJFFHETQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



